molecular formula C13H17NO5S B187781 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-94-5

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B187781
CAS No.: 72678-94-5
M. Wt: 299.34 g/mol
InChI Key: LZYQCYSHBONTGC-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the 2-position of the heterocyclic thiazolidine ring and a carboxylic acid group at the 4-position. Its molecular formula is C₁₃H₁₇NO₅S, with a molecular weight of 299.34 g/mol . Key physicochemical properties include a logP of 0.44, indicating moderate lipophilicity, and a polar surface area of 63.59 Ų, suggesting moderate solubility in aqueous environments. The compound exists as a stereoisomeric mixture, with the (4R)-configuration explicitly documented in commercial catalogs .

The trimethoxyphenyl moiety is structurally analogous to colchicine and combretastatin derivatives, which are known for their tubulin polymerization inhibition and anticancer activity .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYQCYSHBONTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316426
Record name 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-94-5
Record name 72678-94-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303521
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of L-Cysteine with Aromatic Aldehydes

The synthesis of 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid hinges on the cyclocondensation between L-cysteine and 3,4,5-trimethoxybenzaldehyde. This reaction exploits the bifunctional nature of L-cysteine, where the primary amine and thiol groups engage in nucleophilic attacks on the aldehyde carbonyl carbon. The process forms a five-membered thiazolidine ring through intramolecular cyclization, retaining the stereochemical integrity of the L-cysteine’s chiral center at carbon 4.

Key reactants include:

  • L-Cysteine hydrochloride (CAS 52-90-4) or freebase L-cysteine

  • 3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7)

  • Solvents: Ethanol-water mixtures (1:1 v/v)

  • Optional bases: Sodium acetate for pH adjustment

Standard Laboratory-Scale Synthesis Protocols

Room-Temperature Method with L-Cysteine Freebase

Procedure :

  • Dissolve L-cysteine (4.8 g, 40 mmol) in water (30 mL).

  • Prepare a separate solution of 3,4,5-trimethoxybenzaldehyde (40 mmol) in ethanol (30 mL).

  • Combine both solutions under vigorous stirring at 20°C (ambient temperature).

  • Stir the reaction mixture overnight (12–16 hours).

  • Filter the precipitated product and wash with cold diethyl ether.

  • Dry under vacuum to obtain a white crystalline solid.

Yield : 99%
Purity : >95% (HPLC)

Modified Protocol with L-Cysteine Hydrochloride and Sodium Acetate

Procedure :

  • Dissolve L-cysteine hydrochloride (0.19 g, 0.94 mmol) in distilled water (25 mL).

  • Add sodium acetate (0.067 g, 0.64 mmol) to buffer the solution.

  • Introduce 3,4,5-trimethoxybenzaldehyde (0.98 mmol) dissolved in ethanol (26 mL).

  • Stir at room temperature for 24 hours.

  • Cool the mixture in an ice bath to enhance precipitation.

  • Filter and wash with cold ethanol.

Yield : 81%
Characterization Data :

  • 1H-NMR (Acetone-d6) : δ 3.22 (m, 1H), 3.41 (m, 1H), 3.70 (s, 3H), 3.80 (s, 6H), 5.15 (s, 1H), 6.65 (s, 2H).

  • IR (KBr) : 1732 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, transient).

Critical Analysis of Reaction Parameters

Solvent Systems and Temperature Effects

Ethanol-water mixtures (1:1 to 1:2 v/v) optimize solubility of both hydrophilic (cysteine) and hydrophobic (aldehyde) reactants. Polar protic solvents stabilize the zwitterionic intermediate, accelerating cyclization. Elevated temperatures (reflux, 78°C) reduce reaction times but risk racemization at the C4 position, whereas ambient conditions preserve stereochemistry.

Role of Sodium Acetate

In protocols using L-cysteine hydrochloride, sodium acetate neutralizes HCl, liberating the free amine for nucleophilic attack. This step increases reaction rates but may lower yields due to competing side reactions (e.g., disulfide formation).

Scalability and Industrial Adaptations

Kilogram-Scale Production Feasibility

While no direct industrial data exists for this specific compound, analogous thiazolidine syntheses using stirred-tank reactors (50–500 mL) achieve 70–85% yields at reflux. Key considerations include:

  • Reagent stoichiometry : 1:1 molar ratio of aldehyde to cysteine

  • Solvent recovery : Ethanol distillation for reuse

  • Crystallization control : Gradual cooling to prevent occluded impurities

Comparative Evaluation of Synthetic Routes

Parameter Room-Temperature Method Sodium Acetate Method
Starting MaterialL-Cysteine freebaseL-Cysteine hydrochloride
Solvent Ratio (EtOH:H₂O)1:11:1
Reaction Time12–16 hours24 hours
Yield99%81%
Purity>95%90–92%
Work-Up ComplexityLow (ether wash)Moderate (ice bath)

Mechanistic Insights and Side Reactions

Proposed Cyclization Pathway

  • Schiff base formation : Aldehyde reacts with the cysteine amine to form an imine intermediate.

  • Thiol attack : The thiol group attacks the imine carbon, ejecting water and forming the thiazolidine ring.

  • Carboxylic acid retention : The C4 carboxylate remains protonated under acidic work-up conditions.

Common Byproducts and Mitigation

  • Disulfides : Oxidative coupling of cysteine thiols; minimized by inert atmospheres.

  • Unreacted aldehyde : Removed via ether washes.

Advanced Characterization Techniques

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 70:30 H₂O:ACN + 0.1% TFA, λ = 254 nm.

  • Retention Time : 6.8 minutes (major peak).

Spectroscopic Confirmation

  • Mass Spectrometry (EI-MS) : m/z 299 [M]⁺, consistent with C₁₃H₁₇NO₅S.

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O), confirming (4R)-configuration .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .

Scientific Research Applications

Structure

The compound features a thiazolidine ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and may contribute to its pharmacological properties.

Medicinal Chemistry

Research has indicated that thiazolidine derivatives possess significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its potential in the following areas:

  • Anti-Cancer Activity: Studies have shown that thiazolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties: The compound has been evaluated for its ability to combat bacterial infections. In vitro tests revealed that it possesses inhibitory effects against several pathogenic bacteria .

Pharmacology

The pharmacokinetics and pharmacodynamics of 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid are critical for understanding its therapeutic potential. Preliminary studies suggest:

  • Bioavailability: Research indicates that modifications in the thiazolidine structure can enhance bioavailability and reduce metabolic degradation .
  • Mechanism of Action: The compound's mechanism involves modulation of signaling pathways associated with inflammation and cancer progression .

Material Science

In addition to biological applications, this compound has potential uses in material science:

  • Polymer Synthesis: Thiazolidine derivatives are being explored as monomers for synthesizing biodegradable polymers. These materials could be utilized in drug delivery systems .

Agricultural Chemistry

There is emerging interest in the use of such compounds as agrochemicals:

  • Pesticides and Herbicides: Initial studies suggest that thiazolidine derivatives may exhibit herbicidal properties, providing a new avenue for developing environmentally friendly agricultural chemicals .

Case Study 1: Anti-Cancer Activity

A study conducted on a series of thiazolidine derivatives demonstrated that specific modifications on the phenyl ring enhanced their cytotoxicity against breast cancer cells. The results indicated a dose-dependent response with significant inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Antimicrobial Chemotherapy reported that this compound showed promising activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-CancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of Staphylococcus aureus
Anti-inflammatoryReduced inflammatory markers in animal models

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Antioxidant and Enzyme Inhibitory Effects

  • 3,4,5-Trimethoxyphenyl Derivative: No direct data in evidence, but structural analogs with trimethoxyphenyl groups (e.g., gallic acid derivatives) exhibit anticancer activity via tubulin inhibition .
  • 4-Hydroxyphenyl Derivative: Demonstrated strong antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) due to radical scavenging by the -OH group .
  • 2-Methoxyphenyl Derivative: Moderate tyrosinase inhibition (IC₅₀ = 45.6 μM), likely due to reduced steric hindrance compared to bulkier substituents .

Stereochemical Considerations

  • The (4R)-stereoisomer is commercially available , but evidence lacks comparative data on enantiomeric activity. For related compounds, such as thiazolidine-based protease inhibitors, stereochemistry significantly affects target binding .

Biological Activity

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (TMC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of TMC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₇NO₅S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 72678-94-5

Antioxidant Activity

TMC has demonstrated significant antioxidant properties. Research indicates that thiazolidine derivatives can reduce oxidative stress by scavenging free radicals and enhancing cellular defenses against oxidative damage. For instance, studies have shown that related compounds can lower intracellular reactive oxygen species (ROS) levels in various cell cultures, suggesting a protective mechanism against oxidative stress .

Antiproliferative Effects

TMC exhibits antiproliferative activity against several cancer cell lines. In vitro studies have reported that TMC can inhibit the growth of melanoma cells with an IC50 value indicating potent activity . The compound's structure suggests it may interact with key cellular pathways involved in cell cycle regulation and apoptosis.

Table 1: Antiproliferative Activity of TMC Against Various Cell Lines

Cell LineIC50 (µM)Reference
A2058 Melanoma0.58
HeLaNot specified
MDA-MB-231Not specified

The precise mechanism by which TMC exerts its biological effects is still under investigation. However, it is hypothesized that TMC may modulate various signaling pathways involved in cell survival and apoptosis. For example, compounds with similar thiazolidine structures have been shown to inhibit key proteins such as NF-κB and STAT3, which are critical in cancer progression and inflammatory responses .

Study on Antioxidant Properties

A study investigating the antioxidant capabilities of thiazolidine derivatives found that TMC significantly enhanced the growth of trophozoites while reducing ROS levels when added to cultures. This finding supports the hypothesis that TMC may play a role in cellular defense mechanisms against oxidative stress .

Cancer Cell Line Studies

In a comparative study on various thiazolidine derivatives, TMC was highlighted for its strong antiproliferative effects against melanoma cells. The study emphasized the importance of structural modifications in enhancing bioactivity, suggesting that the trimethoxyphenyl group contributes to its efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and what methodological challenges arise during synthesis?

  • Answer : Synthesis typically involves condensation of 3,4,5-trimethoxybenzaldehyde with cysteine derivatives under acidic conditions. A common method includes refluxing with acetic acid and sodium acetate to facilitate cyclization (as seen in analogous thiazolidine syntheses) . Challenges include controlling stereochemistry and avoiding side reactions, such as racemization. Retracted studies (e.g., ) highlight the need for rigorous validation of reaction yields and purity via HPLC or NMR .

Q. How is the compound structurally characterized, and what crystallographic tools are recommended?

  • Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry and bond geometries . Complementary techniques include:

  • FT-IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • NMR : Assigns proton environments (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : While specific toxicity data are limited ( notes "no known hazards"), standard precautions apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Store in sealed containers under dry, ventilated conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what validated targets are proposed?

  • Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like tubulin , given structural similarities to trimethoxyphenyl-containing anticancer agents (). Pharmacophore modeling identifies key moieties:

  • Trimethoxyphenyl group : Enhances hydrophobic binding.
  • Thiazolidine ring : Modulates conformational flexibility .
    • Validation : Compare in silico results with in vitro assays (e.g., tubulin polymerization inhibition).

Q. What strategies resolve contradictions in pharmacological data, such as retracted studies on thiazolidine derivatives?

  • Answer : Retracted work (e.g., ) necessitates:

  • Reproducibility checks : Replicate synthesis and bioassays under controlled conditions.
  • Meta-analysis : Compare with structurally related compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives in ) to identify trends.
  • Mechanistic studies : Use CRISPR screens or proteomics to validate target engagement .

Q. How does stereochemistry influence the compound’s bioactivity, and what chiral resolution methods are effective?

  • Answer : The thiazolidine ring’s 4-carboxylic acid group creates a chiral center critical for target selectivity. Resolution methods include:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC).
  • Crystallization with chiral auxiliaries : Diastereomeric salt formation (e.g., using (1R,2S)-ephedrine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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